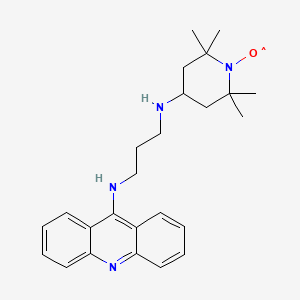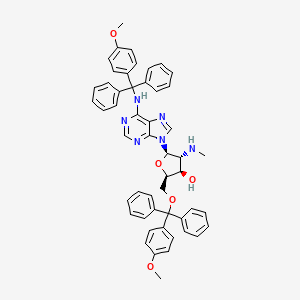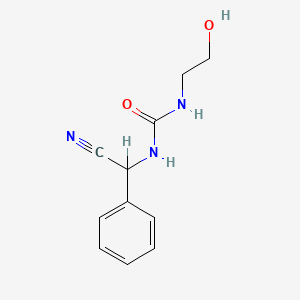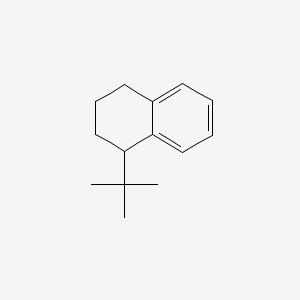
Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.4]heptane core with four cyano groups attached to the carbon atoms at positions 1 and 2. The presence of these cyano groups imparts significant reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a dicyano compound with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The cyano groups can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptane: A simpler spirocyclic compound without the cyano groups.
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[2.4]heptane-1-carboxamide: Contains an amide group instead of cyano groups.
Uniqueness
Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups, which impart significant reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
10432-35-6 |
|---|---|
Formule moléculaire |
C11H8N4 |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
spiro[2.4]heptane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4/c12-5-10(6-13)9(3-1-2-4-9)11(10,7-14)8-15/h1-4H2 |
Clé InChI |
RWEIIRLOUVGJMY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(C2(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
